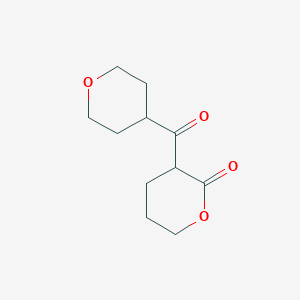
3-(Oxane-4-carbonyl)oxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxane-4-carbonyl)oxan-2-one is a chemical compound with the molecular formula C₉H₁₂O₄ and a molecular weight of 212.2 g/mol . It is characterized by its oxane ring structure, which is a six-membered ring containing one oxygen atom and five carbon atoms. This compound is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxane-4-carbonyl)oxan-2-one typically involves the formation of the oxane ring through epoxide opening reactions. One common method is the reaction of an epoxide with trimethyloxosulfonium iodide, which leads to the formation of the oxetane motif . This process can be further manipulated to incorporate various substituents, allowing for the creation of a range of oxetane derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-quality reference standards and precise reaction conditions to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxane-4-carbonyl)oxan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the oxane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for epoxidation and reducing agents such as sodium borohydride for reduction . Reaction conditions typically involve moderate heating and the use of solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
3-(Oxane-4-carbonyl)oxan-2-one has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving cyclic ethers.
Mecanismo De Acción
The mechanism of action of 3-(Oxane-4-carbonyl)oxan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s oxane ring structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level . Specific pathways and targets depend on the context of its application, such as its role in organic synthesis or medicinal research.
Comparación Con Compuestos Similares
Similar Compounds
Propiedades
Fórmula molecular |
C11H16O4 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
3-(oxane-4-carbonyl)oxan-2-one |
InChI |
InChI=1S/C11H16O4/c12-10(8-3-6-14-7-4-8)9-2-1-5-15-11(9)13/h8-9H,1-7H2 |
Clave InChI |
TWFKTBIFMQZWRL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)OC1)C(=O)C2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


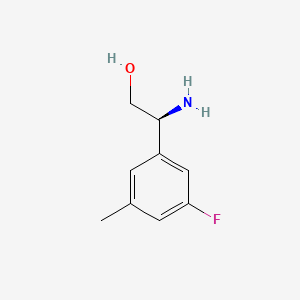
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoicacid](/img/structure/B13617361.png)
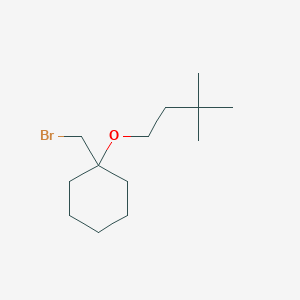
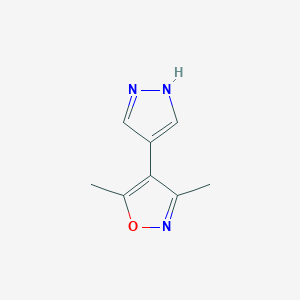
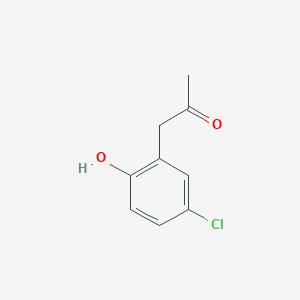

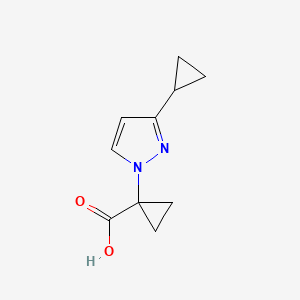
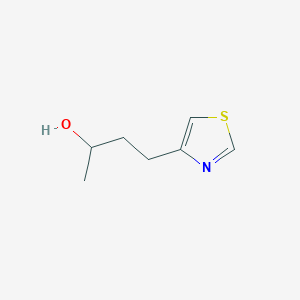
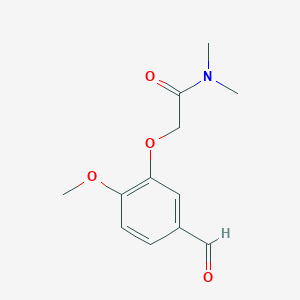
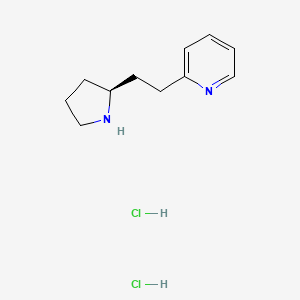
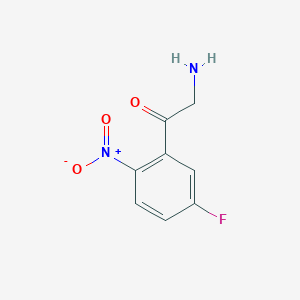
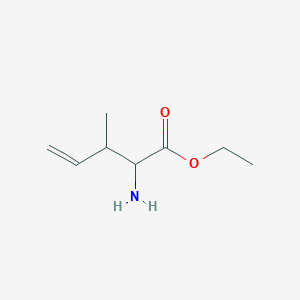
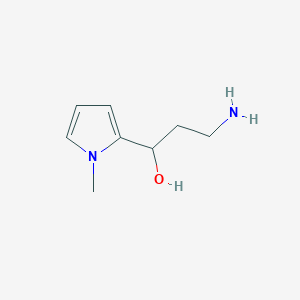
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride](/img/structure/B13617442.png)
